molecular formula C10H14BrNO B13310028 (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL

Cat. No.: B13310028
M. Wt: 244.13 g/mol
InChI Key: NIIWZIIFUFGQJK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL: is a chiral compound with significant potential in various scientific fields. The presence of both amino and hydroxyl functional groups, along with a brominated aromatic ring, makes it a versatile molecule for chemical synthesis and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce the bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 3-position.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 1-position through a hydroxylation reaction.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.

    High-Pressure Reactions: Employing high-pressure reactors to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups replacing the bromine atom.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(3-chloro-4-methylphenyl)propan-1-OL
  • (3R)-3-Amino-3-(3-fluoro-4-methylphenyl)propan-1-OL
  • (3R)-3-Amino-3-(3-iodo-4-methylphenyl)propan-1-OL

Uniqueness

The uniqueness of (3R)-3-Amino-3-(3-bromo-4-methylphenyl)propan-1-OL lies in its brominated aromatic ring, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-4-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14BrNO/c1-7-2-3-8(6-9(7)11)10(12)4-5-13/h2-3,6,10,13H,4-5,12H2,1H3/t10-/m1/s1

InChI Key

NIIWZIIFUFGQJK-SNVBAGLBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](CCO)N)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CCO)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.